molecular formula C21H19BrN2O6 B8167237 (R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate

(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate

Cat. No.: B8167237
M. Wt: 475.3 g/mol
InChI Key: KZKWVNVJCDLLAZ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a benzyloxycarbonyl-protected amino group, and a dioxopyrrolidinyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylacetic acid, which is then converted into the corresponding acid chloride using reagents like thionyl chloride.

    Formation of the Protected Amino Acid: The acid chloride is reacted with ®-2-aminopropanoic acid, which has been protected with a benzyloxycarbonyl (Cbz) group, to form the intermediate amide.

    Cyclization: The intermediate amide undergoes cyclization with 2,5-dioxopyrrolidin-1-yl to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the benzyloxycarbonyl-protected amino group.

Medicine

In medicinal chemistry, the compound is explored for its potential as a prodrug. The benzyloxycarbonyl group can be cleaved in vivo to release the active drug, which can then exert its therapeutic effects.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate involves the cleavage of the benzyloxycarbonyl group by enzymes such as esterases or proteases. This releases the active drug, which can then interact with its molecular targets, such as specific enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate: Similar structure but without the bromine atom, leading to different reactivity and biological activity.

    ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.

Uniqueness

The presence of the bromine atom in ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(3-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O6/c22-16-8-4-7-15(11-16)12-17(20(27)30-24-18(25)9-10-19(24)26)23-21(28)29-13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,23,28)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKWVNVJCDLLAZ-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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